Bienvenue dans la boutique en ligne BenchChem!

Ataluren

Nonsense suppression Readthrough potency Dose-response

Ataluren (PTC124) is a non-aminoglycoside, orally bioavailable readthrough agent (≥55% bioavailability) that bypasses premature termination codons via 60S ribosomal binding, offering a distinct safety profile vs. nephrotoxic/ototoxic aminoglycosides like gentamicin. Validated reference standard: restores dystrophin to 20-25% of wild-type in mdx mice and 24-29% CFTR current in G542X models. Essential as a negative control in luciferase-based reporter assays where G418 but not Ataluren is active. Critical for drug-drug interaction studies with inhaled tobramycin. ≥98% purity, for DMD, CF, and nonsense suppression research.

Molecular Formula C15H9FN2O3
Molecular Weight 284.24 g/mol
CAS No. 775304-57-9
Cat. No. B1667667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtaluren
CAS775304-57-9
Synonymsataluren
PTC 124
PTC-124
PTC124
Molecular FormulaC15H9FN2O3
Molecular Weight284.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F
InChIInChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20)
InChIKeyOOUGLTULBSNHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ataluren (PTC124) for Nonsense Mutation Research and Translational Readthrough Studies


Ataluren (PTC124, CAS 775304-57-9) is a small molecule, orally bioavailable readthrough agent that promotes ribosomal bypass of premature termination codons (PTCs) to enable production of full-length functional proteins [1]. It was developed by PTC Therapeutics as a non-aminoglycoside alternative to gentamicin and other antibiotics, offering a distinct safety profile and oral delivery route [2]. Ataluren is conditionally approved in Europe for ambulatory Duchenne muscular dystrophy (DMD) and remains widely used as a reference standard in preclinical nonsense suppression research across cystic fibrosis, DMD, and other genetic disorders [1].

Why Ataluren Cannot Be Replaced by Generic Aminoglycosides or Other Readthrough Compounds


Readthrough agents are not functionally interchangeable due to fundamental differences in their ribosomal binding sites, codon specificity, and toxicity profiles. Ataluren binds to the 60S ribosomal subunit and is orally bioavailable with an estimated bioavailability of ≥55%, whereas comparator aminoglycosides like gentamicin bind the 40S subunit, require intravenous or intramuscular administration, and carry established risks of nephrotoxicity and ototoxicity [1]. The classical aminoglycoside G418 exhibits detectable readthrough activity in diverse reporter assays, while Ataluren's efficacy is highly context-dependent and has been a subject of significant scientific debate [2]. This context-dependency precludes simple substitution in experimental systems without careful validation.

Ataluren Comparative Efficacy Data: Quantitative Evidence Against Gentamicin and G418


Superior Readthrough Potency and Lower Effective Concentration Versus Gentamicin

Ataluren demonstrates higher in vitro readthrough potency compared to gentamicin. It selectively induces ribosomal readthrough of premature but not normal termination codons with an EC50 of 0.1 μM in HEK293 cells [1]. It is described as a more potent nonsense-suppressing agent than gentamicin, which is active only at much higher concentrations [2].

Nonsense suppression Readthrough potency Dose-response

Quantified In Vivo Functional Restoration in DMD Mouse Model

In the mdx mouse model of Duchenne muscular dystrophy, treatment with Ataluren restored dystrophin production in skeletal and cardiac muscle. Dystrophin levels reached 20-25% of those observed in control (wild-type) mouse muscles, with rescue of striated muscle function occurring within 2-8 weeks of drug exposure [1]. This was accompanied by a significant reduction in serum creatine kinase (CK) levels, a biomarker of muscle damage, after 2 weeks of treatment [2].

Duchenne muscular dystrophy Dystrophin restoration In vivo efficacy

Quantified CFTR Functional Restoration in Cystic Fibrosis Mouse Model

In Cftr-/- mice expressing a human CFTR-G542X transgene (a common CF nonsense mutation), subcutaneous or oral administration of Ataluren (60 mg/kg) suppressed the G542X nonsense mutation in a dose-dependent manner and restored human CFTR protein expression and function [1]. Treatment restored 24-29% of the average cAMP-stimulated transepithelial chloride currents observed in Cftr+/+ wild-type mice, displaying a significant advantage compared with gentamicin [1].

Cystic fibrosis CFTR function In vivo efficacy

Lack of Detectable Activity in Diverse Reporter Assays Compared to G418

A comprehensive assessment compared the efficacy of Ataluren (PTC124) with the classical aminoglycoside antibiotic readthrough agent geneticin (G418) across a diverse range of in vitro reporter assays, including transient transfection, stable cell lines, plate-based functional enzyme assays, and direct protein detection [1]. The study found that while G418 exhibits varying activity in every readthrough assay tested, there was no evidence of readthrough activity for Ataluren [1]. The authors confirmed off-target effects of Ataluren on the Firefly luciferase (FLuc) reporter used in its initial discovery [1].

Reporter assays G418 Assay validation

Differential Clinical Trial Outcomes in Cystic Fibrosis: Context-Dependent Efficacy

Phase 3 clinical trial results for Ataluren in nonsense mutation cystic fibrosis (nmCF) demonstrated context-dependent efficacy. In the overall intent-to-treat population (n=232), the primary endpoint of relative change in %-predicted FEV1 at 48 weeks showed a 3% difference favoring Ataluren over placebo (-2.5% change on ataluren vs. -5.5% change on placebo; p=0.12), which was not statistically significant [1]. However, a post-hoc subgroup analysis of patients not receiving chronic inhaled tobramycin showed a 5.7% difference in relative change in %-predicted FEV1 favoring Ataluren (mean change -0.7% for Ataluren vs. -6.4% for placebo; nominal p=0.0082), with a 40% reduction in pulmonary exacerbations [1]. This suggests an antagonistic interaction between Ataluren and aminoglycosides.

Cystic fibrosis Phase 3 clinical trial FEV1

Oral Bioavailability Enables Systemic Delivery Unavailable to Comparator Aminoglycosides

Ataluren is orally bioavailable, a critical differentiator from comparator aminoglycosides like gentamicin and G418, which require intravenous or intramuscular administration [1]. A clinical study using 14C-radiolabeled Ataluren demonstrated an oral bioavailability of ≥55%, based on urinary recovery of radioactivity [2]. Ataluren is readily absorbed after oral administration as a suspension, with peak plasma levels (Cmax) attained between 0.875 and 2.5 hours after dosing [3].

Pharmacokinetics Oral bioavailability Route of administration

Optimal Research Applications for Ataluren Based on Quantitative Evidence


Preclinical Nonsense Mutation DMD Research in the mdx Mouse Model

Ataluren is the reference standard for evaluating dystrophin restoration in the mdx mouse model. Researchers can benchmark new readthrough agents against Ataluren's established efficacy of restoring dystrophin to 20-25% of wild-type levels and reducing serum CK within 2-8 weeks of exposure [1]. This model is validated for oral dosing, leveraging Ataluren's ≥55% bioavailability [2].

Functional CFTR Restoration Studies in CFTR-G542X Transgenic Mouse Models

For studies targeting the CFTR-G542X nonsense mutation, Ataluren provides a validated positive control that restores 24-29% of wild-type CFTR-mediated chloride currents at a 60 mg/kg dose [1]. This model is particularly useful for studying Ataluren's mechanism, as it has demonstrated a significant advantage over gentamicin in this specific in vivo context [1].

Assay Development and Validation for Readthrough Agent Screening

Due to the documented lack of activity of Ataluren in several common luciferase-based reporter assays compared to G418 [1], Ataluren is a critical tool for assay development and validation. It serves as a negative control in these specific systems to identify false-positive signals and to ensure that new screening assays are not confounded by compound-specific artifacts [1].

Studies Investigating Aminoglycoside-Readthrough Agent Interactions

Clinical trial evidence indicates that co-administration of inhaled tobramycin may interfere with Ataluren's mechanism of action, resulting in a loss of efficacy (5.7% FEV1 improvement without tobramycin vs. 3% improvement with) [1]. Ataluren is therefore essential for studies exploring drug-drug interactions between non-aminoglycoside readthrough agents and conventional antibiotics, as well as for optimizing dosing regimens in clinical or preclinical models that involve both drug classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ataluren

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.